molecular formula C10H9F3O3 B1373978 2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid CAS No. 1248311-33-2

2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid

Cat. No.: B1373978
CAS No.: 1248311-33-2
M. Wt: 234.17 g/mol
InChI Key: NCJHCUKPPQDYCF-UHFFFAOYSA-N
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Description

2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid is a high-purity organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . It is supplied with a purity of ≥95% and is identified by the CAS registry number 1248311-33-2 . This compound is characterized by its phenylacetic acid structure substituted at the meta-position with a 2,2,2-trifluoroethoxy group, a feature often associated with altered electronic properties, metabolic stability, and bioavailability in medicinal chemistry applications. The compound is for Research and Development Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with care and consult the safety data sheet (SDS) prior to use. It should be stored sealed in a dry environment at 2-8°C to maintain stability . The structural motif of this compound suggests its potential value as a key synthetic intermediate or building block in the development of novel pharmaceuticals, particularly in the synthesis of drug candidates with modified activity profiles. Its relevance in ongoing research is indicated by its appearance in multiple patent applications . For detailed product specifications, certificates of analysis (COA), and bulk quotation requests, please contact our sales team.

Properties

IUPAC Name

2-[3-(2,2,2-trifluoroethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8-3-1-2-7(4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJHCUKPPQDYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248311-33-2
Record name 2-[3-(2,2,2-trifluoroethoxy)phenyl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid typically involves the reaction of 2,2,2-trifluoroethanol with a suitable phenylacetic acid derivative. The reaction is often carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include trifluoroethanol, phenylacetic acid, and appropriate catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-Cancer Activity

Recent studies have highlighted the potential of 2-[3-(2,2,2-trifluoroethoxy)phenyl]acetic acid and its derivatives in anti-cancer therapies. For instance, derivatives linked to 1,3,4-oxadiazoles were synthesized and tested for their efficacy against glioblastoma cells. The compounds demonstrated significant cytotoxic effects, leading to apoptosis in cancer cells through mechanisms involving DNA damage and fragmentation .

1.2 Anti-Diabetic Properties

The compound has also shown promise as an anti-diabetic agent. In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives effectively lowered glucose levels. This activity is attributed to the inhibition of α-glucosidase enzymes, which play a crucial role in carbohydrate metabolism .

Agricultural Applications

2.1 Herbicide Development

The trifluoroethoxy group enhances the herbicidal properties of phenylacetic acid derivatives. Research indicates that these compounds can effectively control various weed species while minimizing phytotoxicity to crops . The unique electronic properties imparted by the trifluoroethoxy moiety contribute to the selectivity and efficacy of these herbicides.

2.2 Pesticide Formulations

Compounds like this compound are being explored for their potential use in pesticide formulations. Their ability to disrupt pest metabolic processes makes them suitable candidates for developing environmentally friendly pest control solutions .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-(2,2,2-trifluoroethoxy)phenol with acetic anhydride or acetic acid under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Case Studies

Study Application Findings
Study on Anti-Cancer ActivityGlioblastoma TreatmentInduced apoptosis in cancer cells; effective at low concentrations .
Anti-Diabetic ResearchDrosophila ModelSignificant reduction in glucose levels; inhibition of α-glucosidase activity observed .
Herbicide EfficacyWeed ControlEffective against specific weed species with minimal crop damage reported .

Mechanism of Action

The mechanism of action of 2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid, differing in substituent positions, electronic effects, or functional groups:

2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic Acid

  • Structure : Trifluoromethoxy (–OCF₃) group at the ortho position and a methyl group at the meta position on the phenyl ring.
  • Key Differences: Substituent Position: The trifluoromethoxy group in the ortho position increases steric hindrance compared to the meta-substituted trifluoroethoxy group in the target compound.
  • Applications : Used in protease inhibitor studies due to enhanced metabolic resistance .

2-[4-(Trifluoromethyl)phenoxy]acetic Acid

  • Structure : Trifluoromethyl (–CF₃) group at the para position on the phenyl ring.
  • Key Differences: Substituent Type: –CF₃ (non-ether) vs. –OCH₂CF₃ (ether-linked). Acidity: The absence of an ether oxygen reduces hydrogen-bonding capacity, lowering solubility in polar solvents compared to the target compound .
  • Applications : Explored as a herbicide intermediate due to its stability under UV exposure .

2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

  • Structure : Two trifluoroethoxy groups at positions 2 and 5 on a benzoic acid core.
  • Key Differences :
    • Acid Group : Benzoic acid (–COOH) vs. acetic acid (–CH₂COOH), leading to higher acidity (pKa ~2.5 vs. ~4.5).
    • Lipophilicity : Increased logP due to dual trifluoroethoxy groups enhances membrane permeability but may reduce aqueous solubility .
  • Applications : Investigated in diuretic drug analogs for renal targeting .

Ethyl [Bis(2,2,2-trifluoroethoxy)phosphinyl]acetate

  • Structure : Phosphinyl group linked to two trifluoroethoxy groups and an ethyl ester.
  • Key Differences :
    • Functional Groups : Phosphate ester vs. carboxylic acid, altering hydrolysis rates and bioavailability.
    • Reactivity : The phosphinyl group participates in nucleophilic reactions, unlike the inert acetic acid chain in the target compound .
  • Applications : Used as a flame retardant precursor due to phosphorus content .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of this compound and Analogs

Compound Molecular Weight logP pKa (COOH) Metabolic Stability (t₁/₂) Key Application
This compound 250.15 2.8 4.3 6.2 h (human liver microsomes) Anti-inflammatory lead
2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid 262.17 3.1 3.9 8.5 h Protease inhibition
2-[4-(Trifluoromethyl)phenoxy]acetic acid 220.15 2.5 4.1 4.1 h Herbicide intermediate
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid 346.20 3.9 2.5 3.8 h Diuretic development
Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate 356.18 4.2 N/A >24 h Flame retardant synthesis

Key Observations :

Lipophilicity: The trifluoroethoxy group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration in CNS-targeted drugs .

Acidity : Carboxylic acid derivatives (pKa ~4) are less acidic than benzoic acid analogs (pKa ~2.5), affecting ionization and solubility in physiological conditions .

Metabolic Stability : Trifluoroethoxy-substituted compounds exhibit longer half-lives due to resistance to cytochrome P450 oxidation .

Biological Activity

2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid is an organofluorine compound characterized by a trifluoroethoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F3O3C_{11}H_{10}F_3O_3. The trifluoroethoxy group significantly impacts the compound's reactivity and interactions with biological targets.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound's binding affinity to various enzymes and receptors, modulating biological processes such as:

  • Antibacterial Activity : Similar compounds have shown significant antibacterial effects against various pathogens. For instance, phenylacetic acid derivatives have demonstrated efficacy against Agrobacterium tumefaciens, disrupting cell membrane integrity and inhibiting protein synthesis .
  • Anticancer Properties : Research indicates that derivatives containing trifluoroethoxy groups exhibit cytotoxic effects against cancer cell lines, including glioblastoma. These compounds have been shown to induce apoptosis in cancer cells through mechanisms involving DNA damage and metabolic disruption .

Biological Activity Data Table

Activity Type Target/Pathogen IC50 (mg/mL) Mechanism
AntibacterialAgrobacterium tumefaciens T-370.8038Disruption of cell membrane integrity
AnticancerLN229 (glioblastoma cell line)Not specifiedInduction of apoptosis via DNA damage
AntidiabeticDrosophila modelNot specifiedLowering glucose levels

Case Studies

  • Antibacterial Efficacy : A study investigating the antibacterial properties of phenylacetic acid derivatives revealed that these compounds significantly inhibited A. tumefaciens growth by affecting cellular metabolism and protein synthesis. The study highlighted the potential for these compounds in agricultural biocontrol applications .
  • Anticancer Activity : In vitro studies on thiazolidin-4-one derivatives containing a trifluoroethoxy moiety demonstrated significant cytotoxic effects against glioblastoma cells (LN229). These studies utilized assays such as MTT and colony formation to assess cell viability and apoptosis induction .
  • In Silico Studies : Computational analyses have predicted favorable interactions between this compound derivatives and target proteins involved in cancer progression. Molecular docking studies indicated that these compounds could effectively bind to active sites of relevant enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling 3-hydroxyphenylacetic acid with 2,2,2-trifluoroethyl bromide under nucleophilic substitution conditions. A base such as potassium carbonate in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours is commonly used. Yield optimization requires strict control of moisture and stoichiometric ratios, as excess trifluoroethyl bromide can lead to side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the trifluoroethoxy group and acetic acid moiety. For example, the ¹⁹F NMR should show a singlet near δ -75 ppm for the CF₃ group. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) further validate purity and functional groups .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer : Due to potential irritancy and fluorinated byproducts, wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation of volatile intermediates. Waste containing trifluoroethoxy groups must be segregated and treated by specialized waste management services to prevent environmental release of persistent fluorinated compounds .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethoxy group influence the compound’s acidity and reactivity in coupling reactions?

  • Methodological Answer : The trifluoroethoxy group increases the acidity of the acetic acid moiety (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.7). This enhances its reactivity in esterification or amidation reactions. Computational studies (e.g., density functional theory) can model charge distribution and predict reaction sites. Experimental validation via pH-dependent NMR or kinetic studies under varying conditions is recommended .

Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?

  • Methodological Answer : Trace fluorinated byproducts (e.g., unreacted trifluoroethyl bromide or hydrolyzed intermediates) may co-elute in chromatographic analyses. Use reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA) in the mobile phase to improve separation. For quantification, tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity .

Q. How can researchers address contradictory data in stability studies under varying pH and temperature conditions?

  • Methodological Answer : Stability assays should include accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. Use DOE (Design of Experiments) to identify critical factors (pH, temperature, light). Conflicting results often arise from matrix effects (e.g., buffer composition); replicate experiments in multiple buffers (phosphate, citrate) and validate with orthogonal techniques like differential scanning calorimetry (DSC) .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

  • Methodological Answer : Solubility in aqueous buffers can be improved via co-solvents (e.g., DMSO ≤1% v/v) or formulation as a sodium salt. For cell-based assays, pre-dissolve in DMSO and dilute in culture media containing 0.1% bovine serum albumin (BSA) to prevent precipitation. Dynamic light scattering (DLS) monitors aggregation in real time .

Data Contradiction and Validation

Q. How should discrepancies between computational predictions and experimental reaction yields be investigated?

  • Methodological Answer : Re-examine computational parameters (solvent models, basis sets) and validate with experimental kinetics (e.g., Arrhenius plots). Synchrotron X-ray diffraction or in situ IR spectroscopy can identify transient intermediates not accounted for in simulations. Cross-validate with isotopic labeling (e.g., ¹⁸O in carboxyl groups) to track reaction pathways .

Q. What protocols ensure reproducibility in scaling up synthesis from milligrams to grams?

  • Methodological Answer : Implement process analytical technology (PAT) tools like inline FTIR to monitor reaction progression. Optimize mixing efficiency (e.g., Reynolds number >3000 for turbulent flow) and heat transfer during scale-up. Use quality-by-design (QbD) principles to define critical quality attributes (CQAs) and control raw material variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
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2-[3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid

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